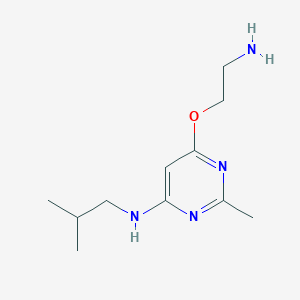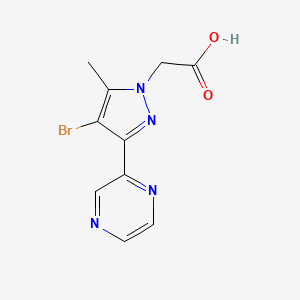
2-(4-bromo-5-methyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid
Descripción general
Descripción
2-(4-bromo-5-methyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid, also known as 2-BMPP, is a synthetic organic compound that has been widely studied in recent years. It is a derivative of pyrazolone, a heterocyclic aromatic compound. 2-BMPP is an important intermediate in the synthesis of other compounds such as pharmaceutically active compounds and agrochemicals. In addition to its use in organic synthesis, 2-BMPP has been studied for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
Pyrazole derivatives, similar in structural relevance to the query compound, have been widely studied for their versatile applications in the synthesis of heterocyclic compounds. These derivatives serve as crucial building blocks for creating a diverse range of heterocyclic compounds due to their reactivity and structural features. For instance, the chemistry of pyrazoline derivatives has been highlighted for generating various heterocyclic frameworks, demonstrating the potential utility of related compounds in synthetic organic chemistry (Gomaa & Ali, 2020; Baumstark et al., 2013).
Biological Activities and Pharmacological Applications
Research on pyrazole derivatives has also been extensive in the realm of medicinal chemistry, where these compounds exhibit a wide range of biological and pharmacological activities. For example, methyl-substituted pyrazoles have been reported to possess significant medicinal properties, displaying a spectrum of biological activities. This underscores the importance of exploring the biological applications of related compounds, including the query chemical, in drug development (Sharma et al., 2021).
Anticancer Applications
One of the remarkable aspects of pyrazoline derivatives is their potential anticancer applications. Studies have synthesized and evaluated various pyrazoline derivatives, aiming to develop new anticancer agents. This research direction highlights the importance of structural modifications and the exploration of novel derivatives, including the query compound, for anticancer activity (Ray et al., 2022).
Neurodegenerative Disorders
Additionally, pyrazoline-containing compounds have been investigated for their therapeutic targets in treating neurodegenerative disorders. The neuroprotective properties of pyrazolines offer insights into the development of new drugs for diseases such as Alzheimer's and Parkinson's, indicating the potential research applications of related compounds in neurodegenerative disease management (Ahsan et al., 2022).
Propiedades
IUPAC Name |
2-(4-bromo-5-methyl-3-pyrazin-2-ylpyrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4O2/c1-6-9(11)10(7-4-12-2-3-13-7)14-15(6)5-8(16)17/h2-4H,5H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFHCSXQMOPIBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)O)C2=NC=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-5-methyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





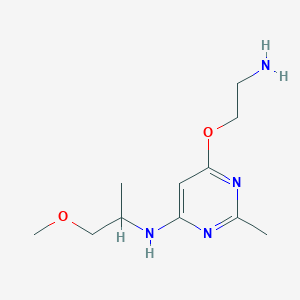
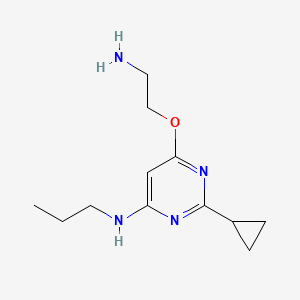
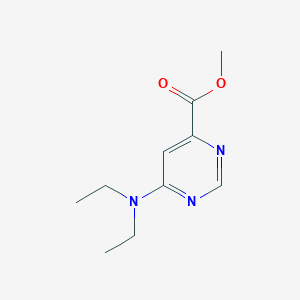
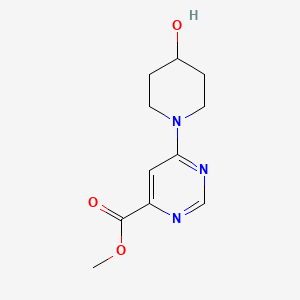
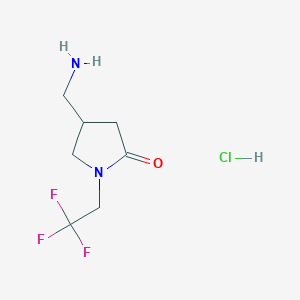

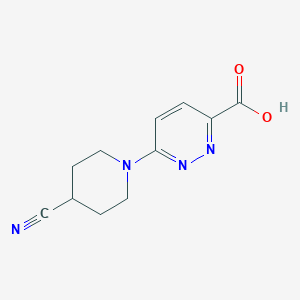

![7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane](/img/structure/B1481847.png)
